molecular formula C17H15ClFNO B1325716 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone CAS No. 898772-03-7

3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

Cat. No. B1325716
CAS RN: 898772-03-7
M. Wt: 303.8 g/mol
InChI Key: KOBORHGWJRAWJO-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a chemical compound with the molecular formula C17H15ClFNO . It is used in scientific research due to its unique structure, which enables it to be employed in various applications, ranging from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone consists of an azetidine ring attached to a benzophenone moiety via a methylene bridge . The benzophenone moiety contains chlorine and fluorine substituents, which can influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone include its molecular weight, which is 303.8 g/mol. Other properties such as melting point, boiling point, and density were not specified in the search results .

Scientific Research Applications

Synthesis and Spectral Analysis

3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone and related compounds are often synthesized for spectral analysis and quantum chemical studies. These compounds, including various azetidinones and benzophenone derivatives, are analyzed using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies assist in understanding molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).

Antimicrobial Activity

Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies involve the synthesis of various azetidinones and thiazolidinones, which are then tested for their efficacy against a range of bacterial and fungal strains (Mistry & Desai, 2016).

Pharmacological Evaluation

These compounds are also important in the pharmacological field. Synthesis and evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing various chemical groups have been conducted to assess their antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).

Vibrational Assignment and Thermodynamic Properties

Detailed vibrational assignment of spectral data and thermodynamic properties of related benzophenone compounds like 2-chloro-4-fluorobenzophenone are studied using DFT quantum chemical calculations. These studies help in understanding the molecular structure and properties at different temperatures (Chaitanya et al., 2011).

Photostability in Fluorophores

In the field of fluorescence imaging, certain fluorophores, including azetidinyl analogs, have demonstrated enhanced brightness and photostability, which is crucial for advanced imaging applications (Liu et al., 2016).

Cholesterol Absorption Inhibition

Research also extends to the design of potent inhibitors of cholesterol absorption. Certain azetidinone derivatives have been discovered and evaluated for their ability to lower cholesterol levels effectively, showcasing their potential in therapeutic applications (Rosenblum et al., 1998).

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is not specified in the search results. Its mechanism of action would depend on its application, particularly if it is used in the context of drug discovery.

Safety and Hazards

The specific safety and hazard information for 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is not provided in the search results. For detailed safety information, it is recommended to refer to its Safety Data Sheet (SDS) or similar resources .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBORHGWJRAWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643273
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898772-03-7
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-chloro-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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